molecular formula C20H17F3N4O3S B2718492 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 1105250-92-7

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2718492
CAS No.: 1105250-92-7
M. Wt: 450.44
InChI Key: BCBRBCOMOBCAEK-UHFFFAOYSA-N
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Description

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a distinctive heterocyclic architecture, built around a central thieno[3,4-c]pyrazole core, a structure known to be a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . The compound is further functionalized with a 4-(trifluoromethyl)benzamide group, a moiety often employed to enhance a compound's metabolic stability and membrane permeability. The presence of a furan-2-ylmethyl group, a common heterocyclic component in bioactive molecules, adds to the compound's potential for diverse molecular interactions . While the precise mechanism of action and full spectrum of applications for this specific molecule are areas of active investigation, its sophisticated structure makes it a valuable candidate for research in developing enzyme inhibitors, receptor modulators, and other small-molecule probes. Researchers can utilize this compound to explore structure-activity relationships (SAR) within its chemical class and to investigate novel biological pathways. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S/c21-20(22,23)13-5-3-12(4-6-13)19(29)25-18-15-10-31-11-16(15)26-27(18)9-17(28)24-8-14-2-1-7-30-14/h1-7H,8-11H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBRBCOMOBCAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its anticancer, antioxidant, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O3SC_{23}H_{20}N_{4}O_{3}S, with a molecular weight of 432.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities.

1. Anticancer Activity

Research has indicated that thienopyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain thienopyrazoles act as potent inhibitors of aurora kinases, which are crucial for cell division and thus represent a target for cancer therapy .

2. Antioxidant Activity

Antioxidant properties have been observed in related thieno[2,3-c]pyrazole compounds. These compounds demonstrated the ability to protect red blood cells from oxidative damage caused by toxins such as 4-nonylphenol. The protective effects were assessed by measuring alterations in erythrocyte morphology, indicating that these compounds can mitigate oxidative stress .

Compound Altered Erythrocytes % (Control) Erythrocytes with 4-Nonylphenol Erythrocytes with Thienopyrazole
Control1 ± 0.340.3 ± 4.8712 ± 1.03
Compound A0.6 ± 0.16
Compound B28.3 ± 2.04
Compound C3.7 ± 0.37

3. Antimicrobial Activity

Thienopyrazole derivatives have also shown promise as antimicrobial agents. Studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the furan moiety enhances their efficacy against microbial pathogens.

Case Studies

Several studies have investigated the biological activity of thienopyrazole derivatives:

  • Anticancer Efficacy : A study assessed the cytotoxic effects of thieno[2,3-c]pyrazoles on human cancer cell lines and found significant inhibition of cell growth at low micromolar concentrations .
  • Oxidative Stress Protection : Another investigation focused on the protective effects of thienopyrazoles against oxidative stress in fish erythrocytes, demonstrating a reduction in cellular damage compared to controls exposed to harmful substances .

Comparison with Similar Compounds

Key Observations :

  • Flutolanil () shares the trifluoromethylbenzamide moiety but lacks the thieno-pyrazole system, emphasizing the role of the heterocyclic core in modulating target specificity.
  • The thieno-pyrimidin analog () demonstrates antimicrobial activity, suggesting that the thieno-pyrazole scaffold in the target compound may confer similar properties.

Furan-Containing Carboxamides

Compound Name Core Structure Key Substituents Biological Role Reference
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole + furan-carboxamide 3-Methoxybenzyl, furan-2-carboxamide Research chemical
Target Compound Thieno-pyrazole + benzamide Furan-2-ylmethyl, trifluoromethylbenzamide Presumed bioactivity

Key Observations :

  • However, the thieno-pyrazole core may enhance metabolic stability compared to thiazole derivatives .

Thieno-Pyrazole Derivatives

Compound Name Core Structure Key Substituents Biological Role Reference
N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide Thieno[2,3-d]pyrimidin Pyrazine-carboxamide, trifluoromethylphenoxy Antimicrobial
Target Compound Thieno[3,4-c]pyrazole Benzamide, furan-2-ylmethyl Hypothesized activity

Key Observations :

  • Thieno-pyrimidin derivatives () exhibit antimicrobial activity, but substitution at the 3-position (e.g., pyrazine-carboxamide vs. benzamide) alters solubility and target affinity.

Research Findings and Functional Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

Trifluoromethylbenzamide Motif : Enhances lipophilicity and resistance to metabolic degradation, a feature critical in agrochemicals like fluazuron and flutolanil .

Thieno-Pyrazole Core: Likely contributes to antimicrobial or pesticidal activity, as seen in thieno-pyrimidin derivatives .

Furan-2-ylmethyl Group : May act as a hydrogen-bond acceptor or participate in hydrophobic interactions, similar to furan-containing research chemicals .

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